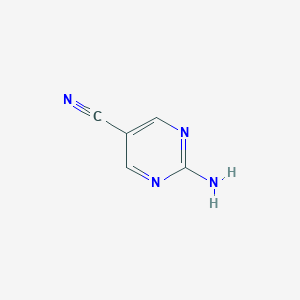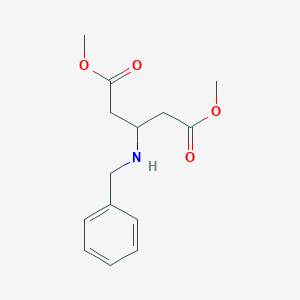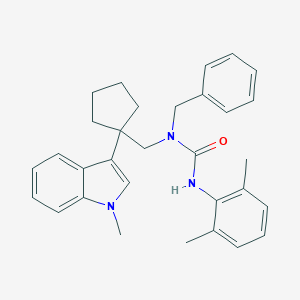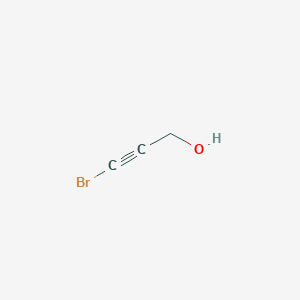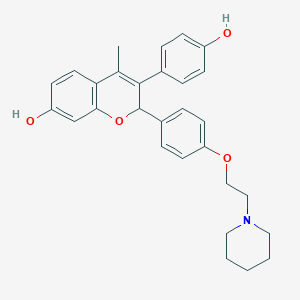
rac-Acolbifene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acolbifene, also known as EM-652 or SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM). It exhibits both anti-estrogenic and estrogenic activities. Acolbifene contains a piperidine ring and shows a good pharmacological profile with a relative binding affinity (RBA) of 380 .
Molecular Structure Analysis
The molecular structure of rac-Acolbifene includes a piperidine ring . The exact molecular structure analysis is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or scientific literature.Physical And Chemical Properties Analysis
Rac-Acolbifene is a solid substance. It has a molecular weight of 457.56 and a molecular formula of C29H31NO4. It is soluble in DMSO at a concentration of 50 mg/mL .Applications De Recherche Scientifique
Selective Estrogen Receptor Modulation
“rac-Acolbifene” is a racemic compound of Acolbifene, which acts as a selective estrogen receptor modulator (SERM). It exhibits pure antiestrogenic activity, particularly in the mammary gland and endometrium . This makes it a valuable compound for research into breast cancer treatments, where estrogen plays a significant role in tumor growth.
Optogenetics in Cell Signaling
Although not directly related to “rac-Acolbifene,” optogenetics is a field where similar compounds are used to control cellular behavior with light. For instance, a photoactivatable Rac protein can be manipulated to study cell migration and signaling pathways . “rac-Acolbifene” could potentially be modified for such applications, providing a tool for precise spatial and temporal control in cellular processes.
Proteomics Research
“rac-Acolbifene” is available for purchase as a biochemical for proteomics research . In proteomics, it can be used to study protein interactions and modifications, especially those related to estrogen receptors and their associated pathways.
Mécanisme D'action
Target of Action
Rac-Acolbifene, also known as EM-343, is a racemic form of Acolbifene . It is a nonsteroidal selective estrogen receptor modulator (SERM) and its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Rac-Acolbifene interacts with its targets, the estrogen receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activation by estrogens, thereby inhibiting the estrogen-mediated cellular responses . The compound exhibits both anti-estrogenic and estrogenic activities .
Biochemical Pathways
Estrogen receptors are known to regulate several signaling pathways, including the PI3K/AKT and RHO/RAC/PAK pathways . These pathways are involved in various cellular processes such as cell survival, proliferation, and migration .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Rac-Acolbifene’s action are primarily related to its antagonistic activity on estrogen receptors. By blocking these receptors, Rac-Acolbifene can inhibit estrogen-mediated cellular responses, potentially leading to effects such as reduced cell proliferation and altered gene expression . The specific molecular and cellular effects can vary depending on the cell type and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Rac-Acolbifene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the physiological environment within the body, including factors like the presence of other hormones, can influence the compound’s efficacy
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870152 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Acolbifene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

